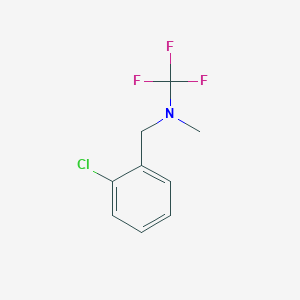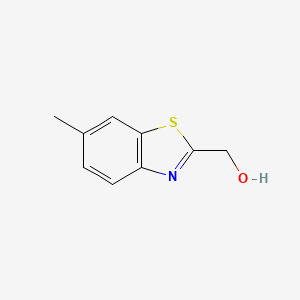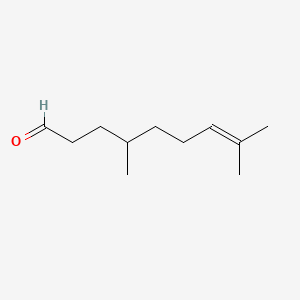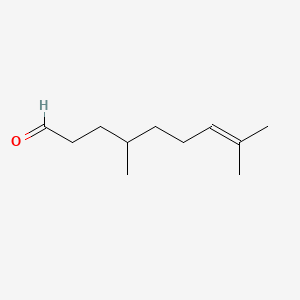
4,8-Dimethylnon-7-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,8-Dimethylnon-7-enal is an organic compound with the molecular formula C11H20O. It is a type of aldehyde, characterized by the presence of a carbonyl group (C=O) attached to a carbon atom. This compound is known for its distinct structure, which includes a nonene backbone with methyl groups at the 4th and 8th positions and an aldehyde group at the 7th position .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dimethylnon-7-enal typically involves the use of alkenes and aldehydes as starting materials. One common method is the hydroformylation of 4,8-dimethylnon-7-ene, which involves the addition of a formyl group (CHO) to the double bond in the presence of a catalyst such as rhodium or cobalt .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through large-scale hydroformylation processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 4,8-Dimethylnon-7-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) can be used for substitution reactions.
Major Products Formed:
Oxidation: 4,8-Dimethylnon-7-oic acid.
Reduction: 4,8-Dimethylnon-7-enol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,8-Dimethylnon-7-enal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Wirkmechanismus
The mechanism of action of 4,8-Dimethylnon-7-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, such as antimicrobial activity. The exact pathways and molecular targets involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
- 4,8-Dimethyl-7-nonen-1-yne
- 4,8-Dimethyl-7-nonen-2-one
- 4,8-Dimethyl-7-nonen-2-ol
Comparison: 4,8-Dimethylnon-7-enal is unique due to its specific structure and functional group arrangement. Compared to its analogs, it has distinct reactivity and applications. For example, 4,8-Dimethyl-7-nonen-2-one is a ketone and has different chemical properties and reactivity compared to the aldehyde group in this compound .
Eigenschaften
CAS-Nummer |
58772-83-1 |
|---|---|
Molekularformel |
C11H20O |
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
4,8-dimethylnon-7-enal |
InChI |
InChI=1S/C11H20O/c1-10(2)6-4-7-11(3)8-5-9-12/h6,9,11H,4-5,7-8H2,1-3H3 |
InChI-Schlüssel |
JYZBGRBGMXAFMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC=C(C)C)CCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


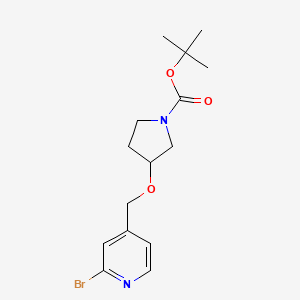
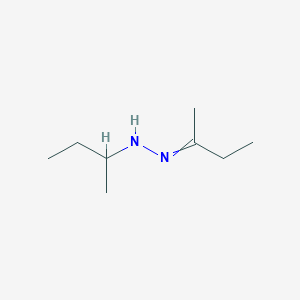
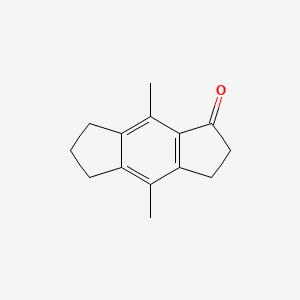
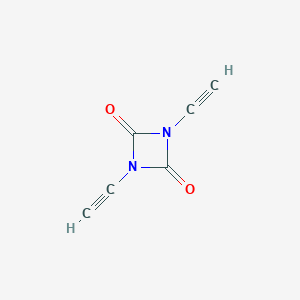
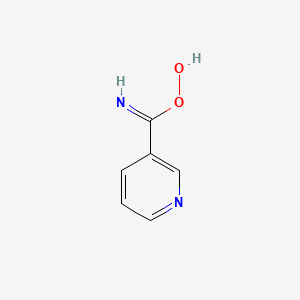
![2H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine](/img/structure/B13958509.png)
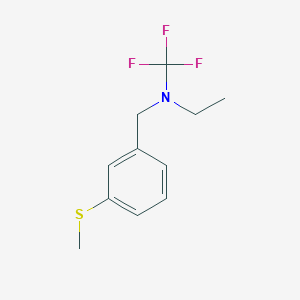
![Methyl 2-[5-(methoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetate](/img/structure/B13958541.png)
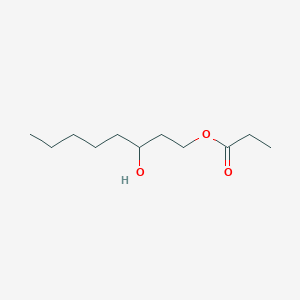
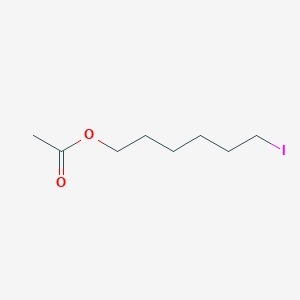
![1H-4,7-Methanocyclobuta[b]indole](/img/structure/B13958552.png)
